molecular formula C13H11FN4O3 B2421540 3-Ethyl-3'-(3-fluoro-4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775551-98-8

3-Ethyl-3'-(3-fluoro-4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2421540
CAS No.: 1775551-98-8
M. Wt: 290.254
InChI Key: ZQMQAKHDMSRRLW-UHFFFAOYSA-N
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Description

3-Ethyl-3’-(3-fluoro-4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3’-(3-fluoro-4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoro-4-methoxybenzohydrazide with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of 3-Ethyl-3’-(3-fluoro-4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3’-(3-fluoro-4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Ethyl-3’-(3-fluoro-4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole has been studied for various scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.

    Agriculture: Possible use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-3’-(3-fluoro-4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole
  • 3-Methyl-3’-(3-fluoro-4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole
  • 3-Ethyl-3’-(4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole

Uniqueness

3-Ethyl-3’-(3-fluoro-4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole is unique due to the presence of both the ethyl and fluoro-methoxyphenyl groups, which confer specific electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

3-ethyl-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O3/c1-3-10-15-12(20-17-10)13-16-11(18-21-13)7-4-5-9(19-2)8(14)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMQAKHDMSRRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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